2-(2-Methylpentan-2-YL)-9H-fluorene
Description
2-(2-Methylpentan-2-yl)-9H-fluorene is a fluorene derivative featuring a branched alkyl substituent (2-methylpentan-2-yl) at the 2-position of the fluorene core. The fluorene scaffold, a bicyclic aromatic hydrocarbon, is widely utilized in materials science due to its rigid planar structure, tunable electronic properties, and high thermal stability. The 2-methylpentan-2-yl group introduces steric bulk and electron-donating characteristics, which can influence solubility, molecular packing, and optoelectronic behavior.
Properties
CAS No. |
89991-13-9 |
|---|---|
Molecular Formula |
C19H22 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-(2-methylpentan-2-yl)-9H-fluorene |
InChI |
InChI=1S/C19H22/c1-4-11-19(2,3)16-9-10-18-15(13-16)12-14-7-5-6-8-17(14)18/h5-10,13H,4,11-12H2,1-3H3 |
InChI Key |
WSYYMJLVXDPSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpentan-2-YL)-9H-fluorene typically involves the alkylation of fluorene with 2-methylpentan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of fluorene, making it more nucleophilic. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the halide.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Methylpentan-2-YL)-9H-fluorene may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpentan-2-YL)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
2-(2-Methylpentan-2-YL)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Methylpentan-2-YL)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Fluorene Derivatives
Key Compounds:
2-[(9H-Fluoren-2-yl)aryl]-1H-benzimidazoles (e.g., compounds 11–16 in ):
- Substituents : Aryl-benzimidazole groups at the 2-position.
- Synthesis : Suzuki-Miyaura cross-coupling reactions, as evidenced by the use of boronate esters (e.g., 2-(9,9-dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in ).
- Key Feature : Extended π-conjugation due to aryl-benzimidazole units, enhancing fluorescence properties.
9,9-Dialkylfluorenes (e.g., 9,9-dimethyl- or 9,9-dibutyl-fluorenes in ):
2-(2-Methylpentan-2-yl)-9H-fluorene :
- Substituent : Bulky, electron-donating alkyl group at the 2-position.
- Expected Synthesis : Similar to , using boronate esters and cross-coupling reactions.
- Structural Impact: The 2-methylpentan-2-yl group may reduce crystallinity but enhance solubility in nonpolar solvents compared to planar aryl-substituted analogs.
Optical and Electrochemical Properties
Data from Analogous Compounds:
*Estimated based on nitro group’s electron-withdrawing effect.
2-(2-Methylpentan-2-yl)-9H-fluorene :
- Optical Properties :
- Electrochemical Properties :
- Electron-donating alkyl substituents raise HOMO levels (e.g., ~-5.0 eV estimated), making the compound more oxidizable than nitro-substituted analogs.
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